Rifazine

Description

Historical Context and Discovery of Rifamycins (B7979662) as Natural Products

The story of rifamycins, a significant class of antibiotics, began in 1957 in a soil sample from a pine grove in St. Raphael, France. Two microbiologists, Pinhas Margalith and Grazia Beretta, working for the Italian pharmaceutical company Lepetit, isolated a new strain of bacterium, initially named Streptomyces mediterranei. This microorganism was later reclassified as Nocardia mediterranea and is now known as Amycolatopsis rifamycinica. This bacterium was found to produce a complex of antibiotic substances, which were collectively named rifamycins.

Initial studies revealed a mixture of related compounds, designated rifamycin (B1679328) A, B, C, D, and E. Of these, rifamycin B was the most stable and was isolated in a pure, crystalline form, although it was practically inactive as an antibiotic. researchgate.net Further research, however, demonstrated that rifamycin B could be transformed into highly active compounds. This led to the development of rifamycin SV, the first member of this class to be used clinically. nih.gov The discovery of rifamycins opened a new chapter in the fight against bacterial infections, particularly tuberculosis.

Classification of Rifamycin Derivatives and the Structural Position of Rifazine

Rifamycins are a subclass of the larger ansamycin (B12435341) family of antibiotics, characterized by a naphthoquinone or naphthohydroquinone chromophore spanned by an aliphatic ansa chain. The initial rifamycins isolated from Amycolatopsis rifamycinica are considered natural products. However, the therapeutic potential of these compounds was greatly expanded through semi-synthetic modifications, leading to a wide array of rifamycin derivatives. These derivatives are broadly classified based on their chemical structures and properties.

The most well-known rifamycin derivatives include rifampicin (B610482) (also known as rifampin), rifabutin, rifapentine, and rifaximin. wikipedia.org These compounds have been modified from the natural rifamycin B to enhance oral bioavailability, improve efficacy, and broaden the spectrum of activity.

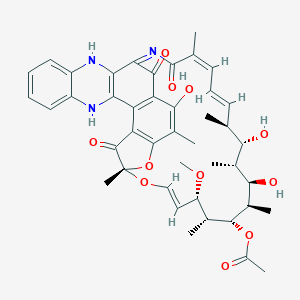

Within this classification, This compound is identified as a distinct chemical entity with the molecular formula C43H49N3O11. nih.gov While detailed information on the specific synthesis and extensive research on this compound is not as widely available as for more common derivatives like rifampin or rifaximin, its chemical formula indicates a complex structure characteristic of the rifamycin class. Structurally, rifamycin derivatives often differ in the substitutions on the ansa chain or the chromophore, which in turn influences their pharmacokinetic and pharmacodynamic properties. The specific structural modifications that define this compound and its precise position within the extensive family of rifamycin derivatives require further elucidation from more targeted research.

Significance of this compound in Antimicrobial Research and its Relation to Bacterial RNA Polymerase Inhibition

The primary significance of all rifamycins, including by extension this compound, lies in their potent antimicrobial activity, which is achieved through a specific mechanism of action: the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). nih.govpatsnap.com This enzyme is crucial for the process of transcription, where the genetic information from DNA is transcribed into RNA, a necessary step for protein synthesis and ultimately, bacterial survival.

Rifamycins bind to the β-subunit of the bacterial RNAP in a deep pocket within the DNA/RNA channel. nih.govnih.gov This binding physically blocks the elongation of the nascent RNA chain beyond a length of two to three nucleotides. nih.gov By preventing the extension of the RNA transcript, the synthesis of essential proteins is halted, leading to a bactericidal effect. nih.gov

A key advantage of rifamycins in antimicrobial research is their high selectivity for prokaryotic RNAP over its eukaryotic counterpart. This selectivity is the basis for their therapeutic use, as they can target bacterial pathogens with minimal interference with human cellular processes. nih.gov

While extensive research has been conducted on the interaction of derivatives like rifampin with RNAP, specific studies detailing the binding affinity and inhibitory concentration of this compound are not widely documented. However, based on its classification as a rifamycin, it is presumed to share this fundamental mechanism of inhibiting bacterial RNA polymerase. Further research into this compound could potentially reveal unique aspects of its interaction with RNAP, contributing to a deeper understanding of this important class of antibiotics and potentially leading to the development of new therapeutic agents.

Structure

2D Structure

Properties

CAS No. |

10238-70-7 |

|---|---|

Molecular Formula |

C43H49N3O11 |

Molecular Weight |

783.9 g/mol |

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-15,17,37-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-2,6,23-trioxo-8,38-dioxa-24,27,34-triazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1(37),3,5(36),9,19,21,25,28,30,32,34-undecaen-13-yl] acetate |

InChI |

InChI=1S/C43H49N3O11/c1-19-13-12-14-20(2)42(53)46-34-33-32(44-26-15-10-11-16-27(26)45-33)29-30(38(34)51)37(50)24(6)40-31(29)41(52)43(8,57-40)55-18-17-28(54-9)21(3)39(56-25(7)47)23(5)36(49)22(4)35(19)48/h10-19,21-23,28,35-36,39,45,48-49,51H,1-9H3,(H,46,53)/b13-12+,18-17+,20-14-/t19-,21+,22+,23+,28-,35-,36+,39+,43-/m0/s1 |

InChI Key |

WHAAGRVNWJAAQE-YUPOEVIASA-N |

SMILES |

CC1C=CC=C(C(=O)NC2=C3C(=NC4=CC=CC=C4N3)C5=C6C(=C(C(=O)C5=C2O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)NC6=CC=CC=C6N3)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)NC6=CC=CC=C6N3)C |

Origin of Product |

United States |

Advanced Structural Characterization and Elucidation Methodologies for Rifazine

Spectroscopic Techniques for Conformational and Solution Structure Analysis (e.g., FT-IR, 1D and 2D NMR)

Spectroscopic methods are fundamental in elucidating the structure of Rifaximin in solution and characterizing its functional groups. Techniques like Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into the molecule's vibrational modes and atomic connectivity.

Fourier Transform Infrared (FTIR) Spectroscopy is employed to identify the characteristic functional groups within the Rifaximin molecule. The FTIR spectrum of Rifaximin displays sharp peaks corresponding to key groups such as C=O, C=N, O-H, aliphatic C-H stretch, and C=C aromatic vibrations researchgate.net. Analysis of the infrared spectrum of Rifaximin and its impurities reveals significant information about its structural integrity researchgate.net. For instance, a notable difference in the Csp3-H stretching zone can distinguish Rifaximin from certain impurities, with variations in the relative intensities of bands around 2924 cm⁻¹ and 2963-2965 cm⁻¹ indicating structural modifications researchgate.net. IR spectra, taken at different concentrations, have also been used to study the self-association process and investigate inter- and intra-molecular interactions researchgate.net.

| Functional Group | Characteristic Peak (cm⁻¹) | Reference |

| O-H Stretch | 3608, 3583, 3401 | researchgate.net |

| Csp³-H Stretch | 2965, 2924 | researchgate.net |

| C=O Stretch | 1727 | researchgate.net |

| C=N Stretch | 1647 | researchgate.net |

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful tools for determining the complete solution structure and conformation of Rifaximin. The solution structure of Rifaximin and its open-ring derivative was successfully determined by combining experimental NMR data with theoretical simulations researchgate.net. Techniques such as 2D-ROESY (Rotating-frame Overhauser Effect Spectroscopy) were crucial for detecting close spatial proximities between protons, which helped in understanding structural modifications researchgate.net. For example, the detection of a spatial closeness between CH₃(14) and H28b protons in the derivative, which was absent in Rifaximin, provided key insights into the conformational changes occurring upon ring opening researchgate.net. The analysis of proton chemical shifts as a function of concentration and temperature has also been utilized to study self-association processes in solution researchgate.net.

Mass Spectrometry Applications in Rifaximin Structural Research (e.g., HPLC-MS)

Mass spectrometry (MS), particularly when coupled with High-Performance Liquid Chromatography (HPLC), is a highly sensitive and selective technique for the analysis of Rifaximin and the characterization of its related substances, such as impurities and degradation products.

HPLC-MS and tandem MS (LC-MS/MS) methods have been developed for the quantification of Rifaximin in various biological matrices scispace.comnih.gov. These methods offer high specificity due to the inherent selectivity of tandem mass spectrometry scispace.com. In one such method, Rifaximin and its deuterated internal standard were detected with proton adducts at m/z 786.4→754.4 and 792.5→760.5, respectively, using multiple reaction monitoring in positive mode scispace.com. This LC-MS/MS method was validated over a concentration range of 20–20000 pg/mL and proved to be fast, robust, and sensitive scispace.com.

Furthermore, LC-MS techniques are instrumental in impurity profiling and characterizing degradants formed under stress conditions impactfactor.orgresearchgate.net. Liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS/MS) has been used to identify products in Rifaximin samples subjected to forced degradation, such as acid hydrolysis researchgate.netnih.gov. In one study, this analysis revealed the presence of nine degradation products, providing their precise m/z values and molecular formulas researchgate.netnih.gov.

| Analytical Method | Ion Transition (m/z) | Application | Reference |

| LC-MS/MS | 786.4→754.4 | Quantification of Rifaximin | scispace.com |

| LC-MS/MS | 792.5→760.5 | Quantification of Rifaximin-D6 (Internal Standard) | scispace.com |

| LC-QTOF-MS/MS | Various | Identification of degradation products | researchgate.netnih.gov |

Crystallographic Approaches for Solid-State Structure Determination and Ligand-Enzyme Complex Analysis

Crystallographic techniques, primarily X-ray diffraction, are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state. This is particularly important for pharmaceutical compounds like Rifaximin, which can exist in multiple crystalline forms, known as polymorphs.

The crystal structures of several Rifaximin polymorphs—designated α, β, δ, and ε—have been elucidated using a combination of single-crystal and powder X-ray diffraction (PXRD) experiments rsc.orgresearchgate.net. For the δ and ε forms, the structures were determined from powder diffraction data alone rsc.org. These studies reveal that different crystalline forms arise from different arrangements of the same molecule in the solid state researchgate.net. The existence of various polymorphs is significant because physical properties, such as solubility and dissolution rate, can differ between them, potentially affecting the compound's bioavailability researchgate.netnih.gov. The analysis of Rifaximin solid states by PXRD is also crucial for studying interactions with other substances, such as plasticizers, which can induce solid-state transitions and the formation of solvates or hydrates nih.gov.

While specific studies on Rifaximin ligand-enzyme complexes using crystallography were not detailed in the provided sources, X-ray crystallography is a primary method for such analyses nih.govresearchgate.net. This technique provides a detailed view of the spatial arrangement and interactions between a ligand and its protein target, which is fundamental for structure-based drug design nih.govyoutube.com.

| Rifaximin Crystalline Form | Characterization Technique | Reference |

| Form α | X-ray Powder Diffraction, Solid-State ¹³C NMR, HATR-IR | rsc.orgresearchgate.net |

| Form β | X-ray Powder Diffraction, Solid-State ¹³C NMR, HATR-IR | rsc.orgresearchgate.net |

| Form γ | X-ray Powder Diffraction, Solid-State ¹³C NMR, HATR-IR | researchgate.net |

| Form δ | X-ray Powder Diffraction (Synchrotron and X-ray sources) | rsc.orgresearchgate.net |

| Form ε | X-ray Powder Diffraction (Synchrotron and X-ray sources) | rsc.orgresearchgate.net |

Computational Chemistry for Molecular Structure and Dynamics Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, providing insights into molecular structure, dynamics, and interactions that can be difficult to observe directly.

Molecular dynamics (MD) simulations are used to model the dynamic behavior of molecular systems over time nih.gov. In the case of Rifaximin, its solution structure was determined by integrating experimental NMR results with theoretical simulations of 2D NMR spectra and MD calculations researchgate.net. MD simulations generate large ensembles of molecular conformations, offering a way to understand the flexibility and dynamics of a molecule in solution researchgate.netnih.gov. These computational models can help refine structures derived from experimental data and provide a more complete picture of molecular behavior researchgate.netdrugtargetreview.com.

These computational approaches are essential in modern drug development for predicting molecular properties, understanding drug-target interactions, and accelerating the creation of new therapies drugtargetreview.comnih.govresearchgate.net. By simulating how molecules will bind and behave, researchers can make more accurate predictions and streamline the hazard assessment and drug discovery processes drugtargetreview.comnih.gov.

Molecular Mechanism of Action of Rifazine As an Rna Polymerase Inhibitor

Elucidation of DNA-Dependent RNA Polymerase Binding in Prokaryotic Systems

Rifazine's primary molecular target is the bacterial DNA-dependent RNA polymerase (RNAP). nih.gov This enzyme is responsible for transcribing genetic information from a DNA template to messenger RNA (mRNA), a fundamental step in protein synthesis and, consequently, bacterial viability. The interaction between this compound and prokaryotic RNAP is a non-covalent, high-affinity binding. nih.gov Studies have demonstrated that this compound is active against the DNA-dependent RNA polymerase found in various bacterial species. nih.gov The binding site for rifamycins (B7979662) is located within a pocket of the RNAP core enzyme, in close proximity to the active site where RNA synthesis occurs. nih.govnih.gov This strategic positioning allows this compound to physically obstruct the path of the elongating RNA transcript. frontiersin.org

Notably, this compound has also been shown to be effective against DNA-dependent RNA polymerase extracted from certain rifampicin-resistant mutants of Escherichia coli. nih.gov This suggests a nuanced binding mechanism that may differ slightly from that of its more common counterpart, rifampicin (B610482). It is hypothesized that the dimeric structure of this compound allows it to bind not only to the conventional rifamycin-specific site but also to a secondary, weaker site on the enzyme. nih.gov This dual binding could potentially overcome some resistance mutations that alter the primary binding pocket.

Specificity of this compound Binding to the Bacterial RNA Polymerase Beta-Subunit

The high specificity of this compound for bacterial RNA polymerase is a cornerstone of its utility as an antibiotic. This selectivity is attributed to its precise interaction with the β-subunit of the bacterial RNAP, a protein encoded by the rpoB gene. nih.gov Structural and genetic studies have consistently mapped the binding site of rifamycins to this particular subunit. nih.govnih.gov Mutations in the rpoB gene are the primary mechanism through which bacteria develop resistance to this class of antibiotics, further confirming the β-subunit as the direct target. nih.govnih.gov

The binding pocket for rifamycins on the β-subunit is highly conserved across different bacterial species, which explains the broad-spectrum activity of many rifamycins. nih.gov However, the corresponding RNA polymerases in eukaryotic organisms, including humans, have a significantly different structure. This structural divergence results in a much lower binding affinity for rifamycins, rendering the host's cellular machinery largely unaffected and contributing to the selective toxicity of the antibiotic. nih.govnih.gov

Mechanistic Basis of Transcription Inhibition and Resultant Bactericidal Effects

The binding of this compound to the bacterial RNA polymerase β-subunit directly impedes the process of transcription, leading to a bactericidal outcome. patsnap.com The primary mechanism of inhibition is the steric hindrance of the elongating RNA chain. nih.govfrontiersin.org Once the RNAP has initiated transcription and synthesized a short RNA chain of approximately 2-3 nucleotides, the presence of the bound this compound molecule physically blocks the path for further extension. nih.govfrontiersin.org This prevents the formation of longer RNA transcripts and effectively halts the transcription process at a very early stage. nih.govnih.gov

This compound does not interfere with the initial binding of the RNA polymerase to the DNA template or the formation of the first phosphodiester bond. nih.gov Instead, it specifically blocks the transition from the initiation phase to the elongation phase of transcription. nih.gov This abortive initiation, where the enzyme repeatedly synthesizes and releases short, non-functional RNA fragments, ultimately prevents the expression of essential genes required for bacterial survival. The inability to produce vital proteins leads to a cessation of cellular functions and, consequently, bacterial cell death. patsnap.comstudy.com

Comparative Analysis of this compound's RNA Polymerase Inhibition Profile with Other Rifamycins

While this compound shares the fundamental mechanism of RNA polymerase inhibition with other rifamycins, there are notable distinctions in its activity and interaction with the enzyme. A comparative analysis reveals that the mechanism of action of this compound is more akin to that of rifampicin than to other derivatives like the octyloxime of 3-formylrifamycin SV (AF/013). nih.gov Like rifampicin, this compound primarily acts by blocking the initiation of transcription. nih.gov

A key differentiating feature of this compound is its activity against certain rifampicin-resistant bacterial strains. nih.gov This is attributed to its dimeric structure, which is thought to enable binding to both the primary rifamycin (B1679328) site and a secondary site on the RNA polymerase. nih.gov This contrasts with monomeric rifamycins like rifampicin, whose efficacy is often compromised by single-point mutations in the primary binding pocket. Furthermore, this compound has demonstrated considerably higher potency against Staphylococcus aureus when compared to Rifamycin SV. nih.gov

| Feature | This compound | Rifampicin | Rifamycin SV |

| Primary Mechanism | Blocks transcription initiation | Blocks transcription initiation | Inhibits bacterial DNA and RNA polymerase functions |

| Binding Site | RNA polymerase β-subunit | RNA polymerase β-subunit | RNA polymerase |

| Activity against Rifampicin-Resistant Mutants | Active against some mutants | Generally inactive | Not specified |

| Relative Potency against S. aureus | Higher potency | Standard | Lower potency |

| Structure | Dimeric | Monomeric | Monomeric |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Rifazine Class Compounds

Impact of Substituent Groups on Antimicrobial Potency and Spectrum

Modifications to the ansa-chain, particularly at the C-3 and C-4 positions of the naphthoquinone core, have been a significant focus of research to enhance the antimicrobial properties of rifamycins (B7979662). Rifazine is a notable example of such modifications, characterized as a rigidified benzannulated analog of rifamycin (B1679328) SV. nih.gov This structural alteration involves the introduction of an additional ring that links the C-3 and C-4 positions. nih.gov

This modification has a profound impact on the compound's potency. Research indicates that this compound exhibits considerably higher potency against Staphylococcus aureus when compared to rifamycin SV. nih.gov The introduction of this rigid ring structure is a key factor in its enhanced activity, demonstrating that even subtle changes to the C-3 and C-4 positions can lead to orders-of-magnitude differences in antibacterial efficacy among rifamycin analogs. nih.gov

| Compound | Key Structural Feature | Relative Potency Insight |

|---|---|---|

| This compound | Additional benzannulated ring linking C-3 and C-4 | Considerably higher potency against S. aureus compared to Rifamycin SV nih.gov |

| Rifamycin SV | Parent compound for many semi-synthetic derivatives | Baseline for potency comparison nih.gov |

| Rifaximin | Additional imidazole-derived ring at C-3/C-4 | Activity similar to Rifampicin (B610482) in cell culture nih.gov |

The binding of rifamycin-class compounds to RNA polymerase is critically dependent on the precise three-dimensional arrangement of key functional groups. A specific spatial organization of four oxygen atoms on the rifamycin scaffold is essential for establishing a strong interaction with the RNAP binding pocket. nih.gov These crucial atoms are the oxygens at C-1 and C-8 on the naphthalenic ring and the hydroxyl groups at C-21 and C-23 of the ansa-chain. nih.gov

The stereochemistry of the ansa-chain ensures that these functional groups are correctly oriented to form critical hydrogen bonds and other interactions with specific amino acid residues in the RNAP's β subunit. nih.govnih.gov This precise positioning within the binding pocket, located within the DNA/RNA channel, is what allows the compound to physically block the path of the elongating RNA chain, thereby inhibiting transcription. nih.gov Any alteration that disrupts this specific spatial arrangement can significantly reduce the compound's binding affinity and, consequently, its antibacterial activity.

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Van der Waals Interactions with RNA Polymerase Residues)

The inhibitory mechanism of this compound and related compounds is fundamentally based on a network of non-covalent interactions with amino acid residues within the RNAP binding pocket. These interactions, primarily hydrogen bonds and van der Waals forces, anchor the molecule firmly in place, preventing the synthesis of RNA. nih.govnih.gov

Key interactions for the rifamycin class include:

Hydrogen Bonds : The oxygens at C-1, C-8, C-21, and C-23 are primary sites for hydrogen bonding. For instance, the oxygens at C-1 and C-8 typically form hydrogen bonds with RNAP residues such as S531/Q513 and R529, respectively (using E. coli numbering). nih.gov The hydroxyl oxygen at C-23 is also a critical hydrogen bond donor. nih.gov These bonds are vital for the stable binding of the inhibitor. nih.gov

Van der Waals Interactions : In addition to hydrogen bonds, van der Waals forces contribute significantly to the binding affinity. libretexts.org The hydroxyl oxygen at C-21 can engage in either hydrogen bonding or van der Waals interactions with multiple residues, including H526, D516, and F514. nih.gov The bulky naphthalene ring of the rifamycin structure fits into a hydrophobic pocket, engaging in extensive van der Waals contacts with residues like L458 and I497, which further stabilizes the ligand-protein complex. nih.gov

| Ligand Atom/Group | Type of Interaction | Interacting RNAP Residues (E. coli numbering) |

|---|---|---|

| Oxygen at C-1 | Hydrogen Bond | S531 / Q513 nih.gov |

| Oxygen at C-8 | Hydrogen Bond | R529 nih.gov |

| Hydroxyl Oxygen at C-21 | Hydrogen Bond or Van der Waals | H526, D516, F514 nih.gov |

| Hydroxyl Oxygen at C-23 | Hydrogen Bond | F514 nih.gov |

| Naphthalene Ring | Van der Waals / Hydrophobic | L458, I497 nih.gov |

Computational Modeling for SAR and SMR Prediction and Optimization

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, serves as a powerful tool for understanding and predicting the antimicrobial efficacy of rifamycin derivatives like this compound. nih.govnih.gov These in silico methods aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.orgnih.gov

The fundamental principle of QSAR is that the structure of a molecule determines its physicochemical properties, which in turn dictate its biological activity. nih.gov For this compound and its analogs, computational models can be built to predict their inhibitory activity against RNAP based on various molecular descriptors. mdpi.com These descriptors can include:

Steric properties : Such as van der Waals volume. nih.gov

Electronic properties : Including electron density and electronegativity. nih.gov

Hydrophobicity : Often represented by the partition coefficient (logP).

Mechanisms of Bacterial Resistance to Rifazine and Rifamycin Class Antibiotics

Chromosomal Mutations in the rpoB Gene Encoding RNA Polymerase Beta-Subunit

The most prevalent mechanism of resistance to rifamycin-class antibiotics involves mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. researchgate.netdovepress.com These mutations are typically located within a specific 81-base-pair region of the gene, often referred to as the rifampicin (B610482) resistance-determining region (RRDR). dovepress.comnih.gov Alterations in this region lead to a conformational change in the antibiotic's binding site on the RNAP, which reduces the drug's affinity and renders it ineffective. dovepress.com

Mutations in the rpoB gene can result in varying levels of resistance, from low to high, depending on the specific amino acid substitution. nih.govneliti.com For instance, in Mycobacterium tuberculosis, mutations at codons 526, 516, and 531 are often associated with high-level resistance. nih.gov Specifically, substitutions such as S450L, H445D, H445Y, and H445R have been linked to high-level rifampin resistance, while the D435V mutation is associated with moderate-level resistance. dovepress.comresearchgate.net Studies have shown that approximately 90-95% of rifampin-resistant clinical isolates present mutations within the rpoB gene. dovepress.com The frequency of mutations at specific codons can vary, with codons 435, 445, and 450 being the most frequently mutated in some studies. dovepress.com

The following table summarizes common mutations in the rpoB gene of M. tuberculosis and their associated levels of rifampicin resistance.

| Codon Position | Amino Acid Substitution | Level of Resistance |

| 531 | Ser → Leu | High nih.govneliti.com |

| 526 | His → Asp/Tyr | High nih.gov |

| 516 | Asp → Val | High nih.gov |

| 450 | Ser → Leu | High dovepress.comresearchgate.net |

| 445 | His → Asp/Tyr/Arg | High dovepress.comresearchgate.net |

| 435 | Asp → Val | Moderate dovepress.comresearchgate.net |

| 511 | Leu → Pro | Low neliti.com |

Role of Bacterial Efflux Pumps in Reducing Intracellular Antibiotic Concentrations

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. mdpi.combiotech-asia.orgfrontiersin.org This mechanism contributes to antibiotic resistance by reducing the intracellular concentration of the drug to sub-inhibitory levels. frontiersin.orgmdpi.com The overexpression of these pumps is a significant factor in multidrug resistance (MDR) in many bacterial pathogens. mdpi.combiotech-asia.org

Several families of efflux pumps are involved in bacterial resistance, with the Resistance-Nodulation-Division (RND) family being particularly prominent in Gram-negative bacteria. mdpi.combiotech-asia.org In Acinetobacter baumannii, the AdeDE efflux pump has been shown to confer resistance to multiple antibiotics, including rifampin. mdpi.com Similarly, in Mycobacterium tuberculosis, the role of efflux pumps in rifampicin resistance has been investigated. While chromosomal mutations in rpoB are the primary cause of resistance, studies suggest that efflux pumps may also play a role. nih.gov For example, the overexpression of the Rv0194 and mmpL5 genes was observed in a greater number of rifampicin-resistant isolates compared to susceptible ones. nih.gov In vitro studies have also demonstrated that efflux pump inhibitors can act synergistically with rifampicin against M. tuberculosis. biotech-asia.org

The table below lists some bacterial efflux pumps and their role in resistance to rifamycin-class antibiotics.

| Efflux Pump System | Bacterium | Role in Rifamycin (B1679328) Resistance |

| AdeDE | Acinetobacter baumannii | Increased resistance to rifampin mdpi.com |

| ArpAB | Acinetobacter baumannii | May contribute to aminoglycoside resistance, with potential for broader substrate profiles including rifampin mdpi.com |

| Rv0194 | Mycobacterium tuberculosis | Overexpression observed in some rifampicin-resistant isolates nih.gov |

| MmpL5 | Mycobacterium tuberculosis | Overexpression observed in some rifampicin-resistant isolates nih.gov |

Alterations in Bacterial Cell Wall and Outer Membrane Permeability

The bacterial cell envelope serves as a natural barrier to the entry of antimicrobial agents. bristol.ac.ukbiorxiv.org Alterations that reduce the permeability of this barrier can contribute to antibiotic resistance by limiting the access of drugs like rifamycins (B7979662) to their intracellular target. mdpi.comnih.gov This mechanism is particularly important in Gram-negative bacteria, which possess an outer membrane that restricts the entry of hydrophobic compounds. nih.govnih.gov

Enzymatic Inactivation of Rifamycin-Class Compounds

Bacteria can develop resistance by producing enzymes that chemically modify and inactivate antibiotics. nih.govresearchgate.net For the rifamycin class, several enzymatic inactivation mechanisms have been identified, particularly in environmental mycobacteria and actinomycetes. nih.govresearchgate.netmcmaster.ca These enzymes alter the structure of the rifamycin molecule, preventing it from binding to its target, RNA polymerase. nih.govresearchgate.net

The primary mechanisms of enzymatic inactivation of rifamycins include:

ADP-ribosylation : ADP-ribosyltransferases catalyze the transfer of an ADP-ribose group from NAD+ to a hydroxyl group on the rifamycin molecule, sterically hindering its interaction with RNAP. nih.govresearchgate.netresearchgate.net

Glycosylation : Glycosyltransferases attach a glucose moiety to a hydroxyl group of the antibiotic, which also blocks its binding to the target. nih.govresearchgate.netmcmaster.ca

Phosphorylation : Rifamycin phosphotransferases transfer a phosphate group from ATP to a hydroxyl on the ansa bridge of the rifamycin, which is critical for its binding to RNAP. nih.govnih.gov

Monooxygenation : FAD-dependent monooxygenases hydroxylate the naphthoquinone core of the rifamycin, leading to the disruption of the ansa chain and the essential three-dimensional shape required for RNAP inhibition. nih.govresearchgate.net

The following table details the enzymatic inactivation mechanisms for rifamycin-class antibiotics.

| Inactivation Mechanism | Enzyme Class | Chemical Modification |

| ADP-ribosylation | ADP-ribosyltransferases | Addition of an ADP-ribose group to the C23 hydroxyl nih.govresearchgate.net |

| Glycosylation | Glycosyltransferases | Addition of a glucose moiety to the C23 hydroxyl nih.govresearchgate.net |

| Phosphorylation | Phosphotransferases | Addition of a phosphate group to the C21 hydroxyl nih.govnih.gov |

| Monooxygenation | Monooxygenases | Hydroxylation of the naphthoquinone core, disrupting the ansa chain nih.govresearchgate.net |

Genetic Basis and Evolution of Cross-Resistance Among Rifamycin Derivatives

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple related antibiotics. In the case of rifamycins, mutations in the rpoB gene are the primary drivers of cross-resistance among different derivatives such as rifampin, rifabutin, and rifapentine. asm.org Since these antibiotics share a similar mechanism of action and bind to the same region of the RNA polymerase β-subunit, a mutation that alters this binding site can reduce the affinity for all of them. mcmaster.caasm.org

The level of resistance conferred by a specific rpoB mutation can vary for different rifamycin derivatives, but generally, resistance to one derivative implies resistance to others. asm.org For example, a study on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that mutations in the rpoB gene conferred cross-resistance to rifampin, rifabutin, and rifapentine. asm.org The evolution of such resistance is a significant clinical concern, as the use of one rifamycin can select for bacterial populations that are resistant to the entire class of drugs. asm.org The genetic manipulation of the rifamycin biosynthetic gene cluster in producing strains like Amycolatopsis mediterranei is being explored to generate new derivatives that may be effective against resistant strains. researcher.lifenih.govresearchgate.net However, the pleiotropic effects of rpoB mutations can also influence bacterial fitness and susceptibility to other classes of antibiotics, which can complicate treatment strategies. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Rifazine Research

High-Performance Liquid Chromatography (HPLC) for Purity, Content, and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, stands as a cornerstone for the analysis of Rifaximin. ijpsonline.comresearchgate.netresearchgate.net This technique is widely used for assaying the content of the active pharmaceutical ingredient (API), determining its purity, and identifying and quantifying degradation products that may arise during manufacturing or storage. researchgate.netasianpubs.org

Stability-indicating HPLC methods are specifically designed to separate the intact drug from its potential degradation products formed under various stress conditions such as acid and alkali hydrolysis, oxidation, and thermal or photolytic stress. researchgate.netimpactfactor.orgresearchgate.net For instance, studies have shown that Rifaximin is particularly sensitive to oxidation. researchgate.net The separation is typically achieved on a C18 column, which is well-suited for a compound with a high log P value like Rifaximin. impactfactor.org Mobile phases commonly consist of a mixture of an aqueous buffer (such as phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol. researchgate.netimpactfactor.org Detection is most often performed using a UV detector at wavelengths where Rifaximin shows significant absorbance, such as 254 nm, 258 nm, or 292 nm. researchgate.netimpactfactor.org

The methods are validated for linearity over a specific concentration range, with correlation coefficients (r²) typically approaching 0.999 or higher, indicating a strong linear relationship between concentration and detector response. researchgate.netresearchgate.net The retention time for Rifaximin under optimized conditions is generally short, allowing for rapid analysis suitable for routine quality control.

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|---|

| Chromosil Symmetry C18 (150 x 4.6 mm, 5 µm) | Phosphate buffer (pH 4.0) : Acetonitrile (40:60 v/v) | 1.0 | 292 | 10-60 | |

| Resolve C18 (150mm X 5.0mm, 5µm) | Methanol : Acetonitrile : 0.05mol/L KH2PO4 and 0.5mol/L citric acid (15:30:26:4) | 1.0 | 254 | 0.05-0.2 | researchgate.net |

| Inertsil ODS-3V C18 (250 X 4.6 mm, 5 µm) | Gradient with 10 mM KH2PO4 (pH 5.0) and Acetonitrile | 1.0 | 258 | 40-120 | impactfactor.orgresearchgate.net |

| Hypersil C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : Ammonium acetate buffer (65:35) | Not Specified | 280 | 125-375 | ukaazpublications.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

For applications requiring higher sensitivity and specificity, such as the analysis of Rifaximin in biological fluids (e.g., human plasma) or the structural characterization of unknown impurities and metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. scispace.comresearchgate.netnih.gov This technique couples the powerful separation capabilities of HPLC with the mass-resolving power of a mass spectrometer, allowing for the detection of Rifaximin at picogram-per-milliliter (pg/mL) levels. scispace.com

In a typical LC-MS/MS workflow, the analyte is first separated on an LC column and then ionized, most commonly using an electrospray ionization (ESI) source in positive mode. impactfactor.orgscispace.com The mass spectrometer, often a triple quadrupole or a QTOF (Quadrupole Time-of-Flight), can be operated in multiple reaction monitoring (MRM) mode for quantitative analysis. impactfactor.orgscispace.comresearchgate.net This involves selecting a specific precursor ion (the molecular ion of Rifaximin) and one or more of its characteristic product ions, which greatly enhances selectivity. scispace.comresearchgate.net

LC-MS/MS is indispensable for identifying degradation products and metabolites. impactfactor.orgyoutube.comnih.gov By analyzing the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns, researchers can elucidate the structures of unknown compounds formed under stress conditions or through metabolic processes. impactfactor.orgresearchgate.netnih.gov For instance, LC-MS analysis has been used to identify multiple degradants of Rifaximin under acidic, alkaline, and oxidative stress, revealing their respective m/z values. impactfactor.orgresearchgate.net

| Platform | Ionization Mode | MRM Transition (m/z) | Linearity Range | Matrix | Reference |

|---|---|---|---|---|---|

| LC-Tandem MS | Positive ESI | 786.4→754.4 | 20-20000 pg/mL | Human Plasma | scispace.com |

| LC-MS/MS | Positive Mode | 786.1→754.1 | 0.5-10 ng/mL | Human Plasma | researchgate.net |

| LC-MS-8040 | Positive ESI | Characterization of degradants (m/z 744.5, 753.8, 772.4, etc.) | Not Applicable (Qualitative) | Degraded Drug Substance | impactfactor.orgresearchgate.net |

Method Validation and Quality Control Protocols in Rifazine Pharmaceutical Research

Regardless of the analytical technique employed, rigorous method validation is mandatory to ensure that the results are reliable, reproducible, and accurate. Validation is performed according to guidelines established by the International Council for Harmonisation (ICH). researchgate.netjddtonline.info The key validation parameters demonstrate the suitability of an analytical method for its intended purpose.

Accuracy : This is assessed by recovery studies, where a known amount of pure Rifaximin is added to a sample (spiking) and the percentage recovered is calculated. ijpsonline.comukaazpublications.com Acceptable recovery is typically within 98-102%. ukaazpublications.com Studies report recovery rates for Rifaximin between 89.59-98.84% in serum and 99.90-101.4% in tablet formulations. ijpsonline.com

Precision : This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ijpsonline.com It is usually expressed as the Relative Standard Deviation (%RSD). researchgate.netukaazpublications.com For Rifaximin analysis, intra-day and inter-day precision values are typically well below the acceptable limit of 2%. researchgate.net

Linearity : This demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. ijpsonline.com It is confirmed by a high correlation coefficient (r² ≥ 0.999). ukaazpublications.com

Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC, this is shown by the absence of interfering peaks at the retention time of Rifaximin.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These parameters define the lowest concentration of analyte that can be reliably detected and quantified, respectively. researchgate.net These are particularly important for trace analysis in biological fluids. researchgate.netijpsonline.com For example, one stability-indicating HPLC method reported an LOD of 0.289 µg/mL and an LOQ of 0.891 µg/mL. researchgate.net

| Parameter | Methodology | Observed Value/Range | Reference |

|---|---|---|---|

| Accuracy (% Recovery) | HPLC | 100.6% to 101.4% | |

| Accuracy (% Recovery) | HPLC | 99.90% to 100.34% | ukaazpublications.com |

| Precision (% RSD) | HPLC | Intra-day: 0.24-0.55; Inter-day: 0.38-0.78 | researchgate.net |

| Precision (% RSD) | LC-MS/MS | Intra-day: 0.6-2.6; Inter-day: 2.2-5.6 | scispace.com |

| Linearity (r²) | HPLC | 0.9999 | researchgate.netukaazpublications.com |

| LOD / LOQ (µg/mL) | HPLC | 0.289 / 0.891 | researchgate.net |

Medicinal Chemistry and Drug Discovery Initiatives Focusing on Rifazine Analogues

Rational Design of Novel Rifazine Derivatives with Enhanced Potency and Spectrum

Rational drug design, a strategy that relies on the knowledge of a biological target's three-dimensional structure, has been instrumental in the development of new this compound derivatives. nih.govnih.govresearchgate.net This approach aims to create molecules that bind to their target with high affinity and selectivity, thereby enhancing their potency and expanding their spectrum of activity.

A key focus of rational design for this compound analogues has been the modification of the ansa chain, a defining structural feature of rifamycins (B7979662). By strategically altering this part of the molecule, researchers aim to improve interactions with the target enzyme, bacterial DNA-dependent RNA polymerase (RNAP), and to overcome common resistance mechanisms. For instance, structure-based design has been employed to create analogues that can evade resistance mediated by ADP-ribosylation, a mechanism that inactivates rifamycins in some bacteria. nih.gov These rationally redesigned compounds have shown restored low nanomolar activity and significant in vivo efficacy. nih.gov

Another avenue of exploration is the modification of the naphthalene core of the this compound scaffold. Introducing different functional groups at specific positions can lead to enhanced binding to RNAP and improved pharmacokinetic properties. Molecular docking and dynamics simulations are often used to predict the binding of these new derivatives to the active site of RNAP, guiding the synthesis of the most promising candidates. nih.gov

The following table summarizes key research findings in the rational design of this compound analogues:

| Derivative Class | Design Strategy | Key Findings | Reference |

| Ansa-modified Rifamycins | Structure-based redesign to block ADP-ribosylation | Overcame resistance, restored low nanomolar activity, and demonstrated in vivo efficacy. | nih.gov |

| Naphthalene Core Analogues | Introduction of novel functional groups to enhance RNAP binding | Improved predicted binding affinity in molecular docking studies. | nih.gov |

Strategies to Overcome Antimicrobial Resistance through Structural Modification

The rise of antimicrobial resistance (AMR) is a major global health challenge, prompting the development of innovative strategies to counteract it. nih.govresearchgate.netresearchgate.net For this compound and other rifamycins, resistance often arises from mutations in the rpoB gene, which encodes the β-subunit of RNAP, the primary target of these antibiotics. Structural modification of the this compound molecule is a key strategy to overcome such resistance.

One approach is to design analogues that can bind to the mutated RNAP with high affinity, thereby circumventing the resistance mechanism. This often involves creating derivatives with additional interaction points or a different binding mode within the RNAP active site. For example, modifications to the ansa chain can allow the molecule to accommodate changes in the target's structure caused by resistance mutations.

Another strategy is to develop this compound derivatives that are less susceptible to enzymatic inactivation. nih.gov Some bacteria produce enzymes that can chemically modify and inactivate rifamycins. By altering the sites on the this compound molecule that are targeted by these enzymes, it is possible to create resistance-proof analogues.

Furthermore, researchers are exploring the development of this compound derivatives that inhibit non-essential targets in bacteria. nih.gov By targeting pathways that are not critical for bacterial survival but are important for virulence or resistance, these compounds can act as adjuvants, enhancing the efficacy of other antibiotics or overcoming resistance mechanisms.

The table below outlines various strategies for overcoming antimicrobial resistance through structural modification of this compound:

| Resistance Mechanism | Structural Modification Strategy | Expected Outcome |

| Target mutation (rpoB) | Design of analogues with altered binding modes to mutated RNAP. | Restored activity against resistant strains. |

| Enzymatic inactivation | Modification of sites targeted by inactivating enzymes. | Increased stability and efficacy in the presence of resistance enzymes. |

| Efflux pumps | Development of derivatives that are poor substrates for efflux pumps. | Increased intracellular concentration of the drug. |

Exploration of Bifunctional Molecules Incorporating this compound Scaffolds for Dual Targeting

Bifunctional molecules, which consist of two distinct bioactive moieties joined by a linker, represent a promising approach in drug discovery. nih.gov In the context of this compound, this strategy involves creating hybrid molecules that can simultaneously interact with two different targets, leading to enhanced efficacy or a novel mechanism of action.

One application of this concept is the development of this compound-based Proteolysis Targeting Chimeric Molecules (PROTACs). nih.gov These bifunctional molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. A this compound-based PROTAC could potentially be used to selectively degrade bacterial proteins that are essential for survival or virulence.

Another approach is to create hybrid molecules that combine the antibacterial activity of this compound with the activity of another antimicrobial agent. For example, a this compound-β-lactam hybrid could potentially overcome resistance to both classes of antibiotics by delivering two different mechanisms of action in a single molecule.

The design of bifunctional molecules requires careful consideration of the linker length and composition, as this can significantly impact the molecule's ability to bind to both targets simultaneously. nih.gov The table below provides examples of potential bifunctional molecules incorporating this compound scaffolds.

| Bifunctional Molecule Concept | Target 1 | Target 2 | Potential Application |

| This compound-PROTAC | Bacterial protein | E3 ubiquitin ligase | Targeted degradation of essential bacterial proteins. |

| This compound-β-lactam hybrid | RNA polymerase | Penicillin-binding proteins | Treatment of infections caused by multidrug-resistant bacteria. |

| This compound-Quinolone conjugate | RNA polymerase | DNA gyrase | Broad-spectrum antibacterial with dual mechanisms of action. |

Fragment-Based Drug Discovery Approaches for Rifamycin-Class Compounds

Fragment-based drug discovery (FBDD) has emerged as a powerful tool for identifying novel lead compounds. nih.govtaylorandfrancis.comresearchgate.netdrugdiscoverychemistry.commdpi.com This approach involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The identified fragments can then be optimized and grown into more potent, drug-like molecules.

For rifamycin-class compounds, FBDD can be used to identify novel scaffolds that bind to RNAP or to other potential targets. By starting with small fragments, FBDD allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. nih.govresearchgate.net Biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are often used to characterize the binding of fragments to their target, providing valuable structural information for lead optimization. nih.gov

The process of evolving a fragment hit into a lead compound can involve several strategies, including fragment growing, linking, and merging. taylorandfrancis.com In fragment growing, the initial fragment is extended to make additional interactions with the target. Fragment linking involves combining two or more fragments that bind to adjacent sites on the target. Fragment merging involves designing a new molecule that incorporates the features of multiple overlapping fragments.

The following table outlines the key steps in a fragment-based drug discovery campaign for rifamycin-class compounds:

| Step | Description | Key Techniques |

| 1. Fragment Library Design and Screening | Assembling a diverse library of low-molecular-weight fragments and screening them for binding to the target protein (e.g., RNAP). | High-throughput screening, surface plasmon resonance (SPR), NMR spectroscopy. |

| 2. Hit Validation and Structural Characterization | Confirming the binding of fragment hits and determining their binding mode using structural biology techniques. | X-ray crystallography, NMR spectroscopy. |

| 3. Hit-to-Lead Optimization | Iteratively modifying the fragment hits to improve their potency, selectivity, and drug-like properties. | Medicinal chemistry, computational modeling. |

Target Identification and Validation Strategies for Novel this compound-Binding Partners (beyond RNAP)

While RNAP is the well-established primary target of rifamycins, there is growing interest in identifying novel binding partners for these compounds. nih.gov Identifying and validating new targets could open up new therapeutic applications for this compound and its analogues, potentially in areas beyond infectious diseases. wjbphs.comnih.govwjbphs.comeclipsebio.com

Target identification strategies often involve a combination of experimental and computational approaches. wjbphs.comwjbphs.com For example, affinity chromatography using a this compound-based probe can be used to pull down proteins that bind to the compound from a cell lysate. These proteins can then be identified using mass spectrometry.

Once a potential new target has been identified, it must be validated to confirm its biological relevance. wjbphs.comwjbphs.com Target validation can involve a variety of techniques, including genetic methods (e.g., gene knockout or knockdown) to assess the effect of the target on cellular function, and pharmacological methods (e.g., using small molecule inhibitors) to probe the target's role in a disease model.

The discovery of novel this compound-binding partners could lead to the development of new therapies for a range of diseases. For example, if this compound is found to bind to a protein involved in cancer cell proliferation, it could be repurposed as an anticancer agent.

The table below summarizes key strategies for the identification and validation of novel this compound-binding partners:

| Strategy | Description | Examples of Techniques |

| Target Identification | Identifying proteins that physically interact with this compound. | Affinity chromatography, chemical proteomics, yeast two-hybrid screening. |

| Target Validation | Confirming the biological relevance of a potential new target. | Gene knockout/knockdown (e.g., CRISPR-Cas9, siRNA), small molecule inhibitors, in vitro and in vivo disease models. |

Interdisciplinary Research Perspectives and Future Directions for Rifazine

Integration of Artificial Intelligence and Machine Learning in Rifazine Synthesis and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the synthesis and structure-activity relationship (SAR) prediction of complex molecules like this compound. While specific applications of AI in the synthesis of this compound are not yet widely documented, the principles and successes in the broader field of drug discovery offer a clear roadmap for future research.

Machine learning models are also becoming instrumental in predicting the biological activity of compounds based on their chemical structure, a field known as Quantitative Structure-Activity Relationship (QSAR) modeling. arxiv.orgyoutube.com These models can screen virtual libraries of this compound analogs to identify candidates with enhanced efficacy or novel biological activities. For instance, machine learning models have been trained to predict rifampicin (B610482) resistance based on structural and chemical features, demonstrating the potential of these approaches to tackle challenges in antibiotic development. nih.govbiorxiv.org By analyzing the intricate relationships between the molecular features of rifamycin (B1679328) derivatives and their biological effects, ML algorithms can guide the rational design of new compounds with improved properties. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | Description | Potential Impact on this compound Research |

|---|---|---|

| Retrosynthesis Prediction | AI algorithms predict the optimal sequence of reactions to synthesize a target molecule. | Discovery of more efficient and cost-effective synthetic routes for this compound and its analogs. |

| Structure-Activity Relationship (SAR) Modeling | Machine learning models correlate the chemical structure of a compound with its biological activity. | Rapid screening of virtual this compound derivatives to predict their efficacy and identify promising new candidates. |

| Prediction of Drug Resistance | AI can analyze genetic and structural data to predict the likelihood of resistance to a particular antibiotic. | Informing the design of this compound analogs that are less susceptible to known resistance mechanisms. |

Sustainable and Green Chemistry Approaches in this compound Production and Purification

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. researchgate.net These approaches focus on the use of renewable resources, the reduction of hazardous waste, and the development of energy-efficient processes. For the production and purification of this compound, several green chemistry strategies could be implemented.

One key area is the use of environmentally benign solvents and reagents. Traditional chemical syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives, such as water or bio-based solvents. Additionally, the development of catalytic reactions can reduce the need for stoichiometric reagents, thereby minimizing waste. researchgate.net

In the context of the broader rifamycin class, research has explored green methods for purification and waste management. For example, a study demonstrated the highly efficient removal of rifampicin from aqueous solutions using magnetic nanoparticles synthesized through a green process. nih.gov This highlights the potential for developing sustainable methods for purifying this compound and managing waste streams from its production. Furthermore, the development of continuous flow synthesis methods, as demonstrated for rifampicin, can improve efficiency and reduce waste compared to traditional batch processes. vapourtec.com

Table 2: Green Chemistry Principles and Their Application to this compound Production

| Green Chemistry Principle | Potential Application in this compound Production/Purification |

|---|---|

| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, supercritical fluids, or bio-solvents. |

| Catalysis | Employing catalytic reagents instead of stoichiometric ones to reduce waste. |

| Design for Energy Efficiency | Utilizing methods like continuous flow synthesis to reduce energy consumption. vapourtec.com |

| Use of Renewable Feedstocks | Exploring biosynthetic pathways or using bio-based starting materials. |

| Waste Prevention | Optimizing reaction conditions and using purification methods that minimize waste generation. |

Development of this compound-Based Chemical Probes for Biological Systems Investigations

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. youtube.com The development of this compound-based chemical probes holds significant potential for elucidating the mechanisms of action of this compound class and for discovering new therapeutic targets.

A this compound-based chemical probe would typically consist of three key components: a recognition element derived from the this compound scaffold that binds to the target, a reactive group for covalent labeling of the target, and a reporter tag (e.g., a fluorophore or biotin) for detection and visualization.

While the development of this compound-specific probes is an emerging area, the creation of probes for related compounds demonstrates the feasibility of this approach. For instance, a multiplex LNA probe-based assay has been developed for the rapid and sensitive detection of rifampicin-resistant Mycobacterium tuberculosis, showcasing the utility of probe-based technologies in diagnostics. frontiersin.org By designing and synthesizing a library of this compound-based probes with varying reactivity and selectivity, researchers could identify and characterize the molecular targets of this compound's antibacterial and non-antibacterial effects.

Exploration of Non-Antibacterial Mechanisms of Rifamycin-Class Compounds (e.g., gut environment modulation, anti-inflammatory effects)

A growing body of evidence suggests that rifamycin-class compounds possess significant biological activities beyond their antibacterial effects. nih.govresearchgate.net These non-antibacterial mechanisms, including modulation of the gut microbiome and anti-inflammatory actions, represent a promising area for future research and therapeutic development.

Gut Environment Modulation:

Anti-inflammatory Effects:

Several studies have demonstrated the anti-inflammatory properties of rifamycin compounds. nih.govresearchgate.netinfectiologyjournal.com For example, rifamycin SV has been shown to inhibit the synthesis of pro-inflammatory cytokines and chemokines in various cell types, including monocytes, macrophages, and colonic epithelial cells. nih.gov This anti-inflammatory activity is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. infectiologyjournal.com The ability of rifamycins (B7979662) to exert anti-inflammatory effects in the gut makes them particularly interesting for the treatment of inflammatory bowel diseases. nih.gov

Table 3: Summary of Non-Antibacterial Effects of Rifamycin-Class Compounds

| Mechanism | Observed Effects | Relevant Compounds | Potential Therapeutic Applications |

|---|---|---|---|

| Gut Microbiome Modulation | Promotes growth of beneficial bacteria (e.g., Lactobacilli), increases production of short-chain fatty acids. nih.govmdpi.com | Rifaximin | Inflammatory bowel disease, irritable bowel syndrome, hepatic encephalopathy. nih.gov |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokine and chemokine synthesis, inhibition of NF-κB signaling. nih.govinfectiologyjournal.com | Rifamycin SV, Rifaximin | Inflammatory bowel diseases, rheumatoid arthritis. nih.govresearchgate.net |

Emerging Research Areas in this compound Chemical Biology and Chemoinformatics

The fields of chemical biology and chemoinformatics offer powerful tools to further explore the therapeutic potential of this compound. Chemical biology focuses on the use of chemical tools to study and manipulate biological systems, while chemoinformatics employs computational methods to analyze and predict the properties of chemical compounds.

In the realm of chemical biology, the development of this compound-based chemical probes, as discussed previously, will be crucial for target identification and validation. Additionally, high-throughput screening of this compound analogs against a wide range of biological targets could uncover novel therapeutic applications beyond its traditional role as an antibiotic.

Chemoinformatics will play a vital role in managing and analyzing the large datasets generated from these studies. The creation of "reactomes," or databases of reaction pathways, can help in identifying optimal reactants and reagents for the synthesis of new this compound derivatives. mdpi.com Furthermore, advanced chemoinformatic techniques can be used to build predictive models for various properties of this compound analogs, including their bioactivity, toxicity, and pharmacokinetic profiles. The integration of chemoinformatics with experimental data will be essential for guiding the design of the next generation of rifamycin-based therapeutics.

Q & A

Q. How to conduct a systematic literature review on Rifazine’s pharmacological mechanisms?

- Methodology : Use tools like Research Rabbit to create collections of primary and review articles, leveraging citation networks and content-based recommendations. Filter results on Google Scholar using “Review Articles” and limit publication dates to the last 3–5 years to ensure relevance. Cross-reference PubMed for primary literature cited in high-impact reviews .

又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21不可错过!高效查找文献综述技巧!01:55

Q. What are the standard protocols for synthesizing and characterizing this compound in academic research?

- Methodology : Follow guidelines for experimental reproducibility: document reaction conditions (solvents, catalysts, temperatures), purification methods, and analytical data (NMR, HPLC, mass spectrometry). For novel derivatives, provide full spectral characterization; for known compounds, cite prior synthesis protocols .

Q. How to formulate a hypothesis-driven research question on this compound’s therapeutic potential?

- Methodology : Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define scope. For example: “Does this compound (Intervention) inhibit [specific enzyme] (Problem) more effectively than [existing drug] (Comparison) in [cell line/animal model] (Population)?” Validate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What ethical guidelines apply to in vivo studies evaluating this compound’s toxicity?

- Methodology : Adhere to institutional animal care protocols (e.g., 3Rs: Replacement, Reduction, Refinement). Justify sample size via power analysis and include control groups to isolate this compound-specific effects. Disclose conflicts of interest and funding sources in compliance with journal policies .

Q. How to structure a manuscript on this compound for submission to high-impact chemistry journals?

- Methodology : Separate results from discussion, avoiding redundancy with figures/tables. Use subheadings (e.g., “Synthesis Optimization,” “In Vitro Efficacy”) without numbering. Include a data availability statement and FAIR-compliant supplemental information (e.g., crystallographic data in CIF format) .

Advanced Research Questions

Q. How to resolve contradictions in reported mechanisms of this compound’s antimicrobial activity?

- Methodology : Perform comparative assays under standardized conditions (e.g., pH, temperature, bacterial strains). Validate findings using orthogonal techniques (e.g., isothermal titration calorimetry for binding affinity vs. MIC assays). Analyze discrepancies via systematic reviews with meta-regression .

Q. What experimental designs mitigate batch-to-batch variability in this compound pharmacokinetic studies?

- Methodology : Implement blinded, randomized trials with multiple independent replicates. Use LC-MS/MS for plasma concentration quantification and include internal standards. Apply mixed-effects models to account for inter-subject variability .

Q. How to apply cheminformatics tools to predict this compound’s off-target interactions?

- Methodology : Use molecular docking (e.g., AutoDock Vina) against structural databases (PDB, ChEMBL). Validate predictions with SPR (surface plasmon resonance) or thermal shift assays. Cross-reference with transcriptomic data (e.g., LINCS L1000) to identify pathway-level effects .

Q. What statistical approaches are robust for analyzing this compound’s dose-response heterogeneity in cancer cell lines?

Q. How to ensure FAIR compliance for this compound’s research data in public repositories?

- Methodology : Deposit raw datasets (e.g., NMR spectra, bioactivity data) in domain-specific repositories (Zenodo, ChEMBL) with persistent DOIs. Annotate metadata using controlled vocabularies (e.g., MeSH terms, InChI keys). Provide provenance details, including instrument parameters and software versions .

Key Considerations for Data Analysis and Reporting

- Contradiction Analysis : When conflicting data arise (e.g., this compound’s solubility in polar vs. nonpolar solvents), conduct sensitivity analyses to identify confounding variables (e.g., solvent purity, temperature calibration). Report negative results transparently .

- Graphical Abstract Standards : For journals like Med. Chem. Commun., design a single figure highlighting this compound’s core structure and key pharmacological findings. Avoid compound numbering and excessive data labels .

- Interdisciplinary Collaboration : Partner with computational chemists for QSAR modeling or clinicians for translational relevance assessments. Define co-author contributions explicitly (e.g., CRediT taxonomy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.